molecular formula C10H7F2NO3 B13719358 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione

4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione

Cat. No.: B13719358
M. Wt: 227.16 g/mol
InChI Key: NSAIIIDCYFWYNJ-UHFFFAOYSA-N
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Description

4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione is a chemical compound that belongs to the oxazolidinedione family. This compound is characterized by the presence of a difluorobenzyl group attached to the oxazolidine-2,5-dione ring. Oxazolidinediones are known for their diverse applications in medicinal chemistry, particularly as anticonvulsant agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione can be achieved through various methods. One common approach involves the reaction of 2,4-difluorobenzylamine with oxazolidine-2,5-dione under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) at a temperature of around 30°C .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The difluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, the compound is believed to inhibit the activity of certain enzymes and receptors in the brain, thereby reducing neuronal excitability. The exact molecular pathways and targets are still under investigation, but it is known to affect the binding of initiator tRNA to the ribosomal peptidyltransferase P-site .

Comparison with Similar Compounds

    Oxazolidine-2,4-diones: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.

    Imidazolidine-2,4-diones: These compounds are structurally related but contain an imidazole ring instead of an oxazolidine ring.

Uniqueness: 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione is unique due to the presence of the difluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H7F2NO3

Molecular Weight

227.16 g/mol

IUPAC Name

4-[(2,4-difluorophenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H7F2NO3/c11-6-2-1-5(7(12)4-6)3-8-9(14)16-10(15)13-8/h1-2,4,8H,3H2,(H,13,15)

InChI Key

NSAIIIDCYFWYNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2C(=O)OC(=O)N2

Origin of Product

United States

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